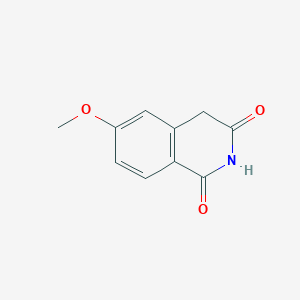

6-methoxy-4H-isoquinoline-1,3-dione

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

6-methoxy-4H-isoquinoline-1,3-dione |

InChI |

InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(12)11-10(8)13/h2-4H,5H2,1H3,(H,11,12,13) |

InChI Key |

KAVCBBBSOBGCLE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC(=O)C2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Synthesis

6-Methoxy-4H-isoquinoline-1,3-dione features a methoxy group at the sixth position and dione functionalities at the first and third positions of the isoquinoline framework. The compound can be synthesized through various methods, including multicomponent reactions involving isoquinoline and activated acetylenes. These synthetic routes allow for the production of various derivatives with potentially enhanced properties.

Biological Activities

The biological activities of this compound are significant, particularly in the context of cancer research. Studies have demonstrated its potential as an antitumor agent, especially through its interaction with cyclin-dependent kinase 4 (CDK4), where it shows selective inhibition over CDK2 and CDK1. This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Studies and Research Findings

- Antitumor Activity : A study reported that derivatives of isoquinoline-1,3-dione exhibited potent inhibitory activity against CDK4. The introduction of specific substituents enhanced their binding affinity and selectivity .

- Biological Evaluation : In vitro studies have shown that compounds derived from this compound display significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468) .

- Isoquinoline Alkaloids : Recent reviews have highlighted the broader category of isoquinoline alkaloids, indicating that compounds like this compound are part of ongoing research aimed at discovering novel drug leads with antimalarial and anticancer properties .

Comparative Analysis with Related Compounds

The structural variations among isoquinoline derivatives can significantly influence their biological activities. Here is a comparison table highlighting some structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 7-Methoxyisoquinoline-1,3(2H,4H)-dione | Methoxy at the seventh position | Different biological activity profile |

| 5-Methoxyisoquinoline-1,3(2H,4H)-dione | Methoxy at the fifth position | Potentially different reactivity patterns |

| 6-(3-Fluoro-4-methoxyphenyl)-4H-isoquinoline-1,3-dione | Fluorine substitution on the aromatic ring | Enhanced electronic properties affecting reactivity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Isoquinoline-dione Derivatives

The following table summarizes key structural and functional differences between 6-methoxy-4H-isoquinoline-1,3-dione and its analogs:

Pharmacological and Physicochemical Comparisons

Bioactivity :

- Sigma Receptor Selectivity: Indolin-2,3-dione derivatives exhibit high s2 receptor affinity (Kis2 = 42 nM) due to the electron-withdrawing dione moiety, suggesting that the 1,3-dione group in isoquinoline derivatives may similarly influence receptor binding ().

- Anthelmintic Activity: Piperazine-2,3-dione derivatives show potent activity against Fasciola hepatica, attributed to their balanced lipophilicity (ClogP improvements over piperazine) (). By contrast, isoquinoline-diones with methoxy groups may prioritize CNS targets (e.g., antidepressants) ().

Physicochemical Properties :

- Lipophilicity: The parent isoquinoline-1,3-dione (log S = -2.4) has moderate solubility, which is likely reduced in 6-methoxy derivatives due to the hydrophobic OCH₃ group. Piperazine-diones, however, show enhanced membrane permeability via optimized ClogP values ().

- Synthetic Accessibility: Isoquinoline-diones generally require multi-step syntheses (e.g., cyclization with arylidenemalononitrile in ), whereas indolin-diones are simpler to functionalize but suffer from lower s1 receptor affinity ().

Key Differentiators of this compound

- Dione vs. Mono-carbonyl Scaffolds: Unlike indolin-2,3-dione, the isoquinoline-1,3-dione core lacks an additional carbonyl group, which may limit s2 receptor selectivity but enhance stability ().

Preparation Methods

Homophthalic Acid and Urea Condensation

In a representative procedure, homophthalic acid (0.0832 mol) and urea (0.0989 mol) are mechanically ground and heated at 100°C under microwave irradiation (720 W, 8 minutes) to form isoquinoline-1,3-dione. The methoxy group is introduced via electrophilic aromatic substitution using methylating agents such as dimethyl sulfate or iodomethane in alkaline conditions. Post-functionalization requires careful control to avoid over-alkylation.

Table 1: Classical Condensation Reaction Parameters

Aldehyde-Mediated Cyclization

A cascade reaction between N-alkyl-N-methacryloylbenzamide and methoxy-substituted aryl aldehydes generates the isoquinoline core via oxidative cross-coupling. This method avoids metal catalysts, instead relying on radical intermediates to form the fused ring system. For 6-methoxy derivatives, 4-methoxybenzaldehyde serves as the aryl aldehyde component, though regioselectivity challenges necessitate protecting group strategies.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the formation of isoquinoline-1,3-dione scaffolds. A protocol dissolving homophthalic acid and urea in ethanol-toluene (1:1) with piperidine as a base achieves 84% yield within 8 minutes. The methoxy group is introduced post-cyclization using boron tribromide (BBr₃) to demethylate protected intermediates, though direct incorporation via methoxy-substituted homophthalic acid precursors remains elusive.

Table 2: Microwave Synthesis Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Irradiation time | 8 minutes | Maximizes yield |

| Solvent ratio (EtOH:PhMe) | 1:1 | Enhances solubility |

| Base (piperidine) | 1.5 equivalents | Prevents side reactions |

Lewis Acid-Catalyzed Deprotection and Functionalization

Lewis acids like boron trichloride (BCl₃) or aluminum chloride (AlCl₃) facilitate hydroxyl deprotection in intermediates such as 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione. For 6-methoxy derivatives, this method enables regioselective demethylation at elevated temperatures (120°C) in acetic acid. However, overexposure to BCl₃ risks ring-opening side reactions, necessitating precise stoichiometric control.

Key Reaction Pathway:

-

Intermediate Formation : React 3-aminopiperidine-2,6-dione hydrochloride with methoxy-protected phthalic anhydride.

Electrochemical Synthesis

Recent advances employ electrochemical methods to synthesize isoquinoline-1,3-diones under mild conditions. Using an undivided cell with graphite electrodes, nBu₄NBF₄ as electrolyte, and acetonitrile solvent, 6-methoxy derivatives are formed via radical coupling at 1 mA for 6 hours. This approach eliminates toxic solvents and achieves 67% yield for structurally analogous compounds.

Table 3: Electrochemical Conditions

| Parameter | Value | Role |

|---|---|---|

| Current density | 1 mA/cm² | Drives radical formation |

| Electrolyte | nBu₄NBF₄ (1 equiv) | Stabilizes intermediates |

| Solvent | Acetonitrile | Polar aprotic medium |

Comparative Analysis of Methodologies

Table 4: Method Comparison for this compound

| Method | Yield | Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Classical Condensation | 68–84% | 8 min–12 h | Moderate | Low (solvent use) |

| Microwave | 84% | 8 min | High | Moderate |

| Lewis Acid Catalysis | 72% | 4 h | Low | Low (hazardous reagents) |

| Electrochemical | 67% | 6 h | High | High (solvent-free) |

Q & A

Synthesis and Characterization

Basic Question : What are the common synthetic routes for 6-methoxy-4H-isoquinoline-1,3-dione, and how can purity be optimized during synthesis? Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted isoquinoline precursors. For example, derivatives are often prepared by reacting 6,7-dimethoxy-3,4-dihydroisoquinoline-1-acetonitrile with arylidenemalononitrile in acetonitrile under reflux, followed by cyclization steps . Purity optimization involves chromatographic techniques (e.g., flash column chromatography) and recrystallization using solvents like ethanol or acetonitrile. Monitoring reaction progress via TLC and verifying purity through HPLC (≥98%) are critical .

Advanced Question : How can factorial design be applied to optimize reaction conditions (e.g., temperature, solvent ratio) for synthesizing this compound derivatives? Methodological Answer : A 2<sup>k</sup> factorial design allows systematic variation of independent variables (e.g., temperature, solvent polarity, catalyst loading). For instance, varying reflux time (12–48 hours) and solvent ratios (MeOH:DMF from 1:1 to 2:1) can identify optimal yield conditions. Response surface methodology (RSM) further refines interactions between variables. Statistical validation via ANOVA ensures reproducibility .

Structural and Spectral Analysis

Basic Question : Which spectroscopic techniques are most reliable for confirming the structure of this compound? Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and carbonyl carbons (δ ~165–175 ppm).

- IR Spectroscopy : Confirm lactam C=O stretches (1680–1720 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C10H9NO3 at m/z 191.0582) .

Advanced Question : How can contradictory spectral data (e.g., unexpected <sup>13</sup>C NMR shifts) be resolved for isoquinoline derivatives? Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Computational tools like DFT (Density Functional Theory) simulate NMR spectra using software (e.g., Gaussian 16) to compare experimental vs. theoretical shifts. Solvent correction models (e.g., PCM for DMSO-d6) improve accuracy. X-ray crystallography provides definitive structural validation .

Biological Activity Profiling

Basic Question : What in vitro assays are suitable for evaluating the biological activity of this compound derivatives? Methodological Answer :

- Anticancer : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) .

Advanced Question : How can structure-activity relationship (SAR) studies guide the design of more potent analogs? Methodological Answer : SAR requires systematic modification of substituents (e.g., replacing methoxy with ethoxy or halogens). Molecular docking (AutoDock Vina) identifies binding interactions with target proteins (e.g., topoisomerase II). Free-energy perturbation (FEP) calculations predict affinity changes. Validate hypotheses via synthesis and bioassays .

Computational and Theoretical Modeling

Advanced Question : What computational strategies predict the pharmacokinetic properties of this compound? Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), bioavailability (Lipinski’s Rule of Five), and toxicity (AMES test).

- Metabolic Stability : Cytochrome P450 isoform interaction analysis via molecular dynamics simulations (GROMACS) .

Analytical Method Development

Advanced Question : How can HPLC-DAD methods be validated for quantifying this compound in biological matrices? Methodological Answer :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile (70:30 to 50:50).

- Validation Parameters : Linearity (R<sup>2</sup> > 0.99), LOD/LOQ (1–10 ng/mL), recovery (≥90%), intra-/inter-day precision (RSD < 5%) .

Stability and Degradation Studies

Advanced Question : What factors influence the hydrolytic stability of this compound, and how can degradation products be characterized? Methodological Answer : Stability is pH-dependent; acidic conditions promote lactam ring hydrolysis. Accelerated stability studies (40°C/75% RH) over 4 weeks identify degradation pathways. LC-MS/MS characterizes products (e.g., carboxylic acid derivatives). Kinetic modeling (Arrhenius equation) predicts shelf life .

Data Contradiction and Reproducibility

Advanced Question : How should researchers address discrepancies in reported biological activities of isoquinoline derivatives? Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line passage number). Replicate experiments under standardized conditions (e.g., ATCC protocols). Meta-analysis of literature data identifies confounding factors (e.g., solvent used in assays). Collaborative inter-laboratory studies enhance reproducibility .

Green Chemistry Approaches

Advanced Question : What solvent-free or catalytic methods reduce the environmental impact of synthesizing this compound? Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.